3-Amino-2-chlorobenzoic acid

Neuroscience Transporter pharmacology Drug discovery

Why source 3-Amino-2-chlorobenzoic acid (CAS 108679-71-6)? The 3-amino-2-chloro substitution pattern is essential for nanomolar potency in HIV-1 protease inhibitors (Ki=0.5 nM) and α3β4 nAChR subtype selectivity (IC50=1.8 nM) — positional isomers lose >50-fold activity. This isomer exhibits 6.5-fold SERT-over-DAT selectivity (SERT IC50=100 nM) unattainable with alternatives. Multi-kilogram production from 2,3-dichlorobenzoic acid achieves >85% yield, delivering 30–40% lower cost versus isomers. ≥98% HPLC purity ensures reproducible synthesis for CNS drug discovery, anti-inflammatory development, and smoking cessation research.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 108679-71-6
Cat. No. B020561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-chlorobenzoic acid
CAS108679-71-6
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)Cl)C(=O)O
InChIInChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
InChIKeyIQMIVFNEHPKEAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready 3-Amino-2-chlorobenzoic Acid (CAS 108679-71-6) for Pharmaceutical and Agrochemical Intermediates


3-Amino-2-chlorobenzoic acid (CAS 108679-71-6) is an aminobenzoic acid derivative featuring a chlorine atom ortho to the carboxylic acid group and an amino group meta to the carboxylic acid [1]. This substitution pattern imparts distinct physicochemical properties, including a melting point range of 154-160°C and a predicted boiling point of 346.5°C, which are critical for handling and reaction design [2]. The compound serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, as well as agrochemicals .

Critical Differentiation: Why Positional Isomers Cannot Substitute for 3-Amino-2-chlorobenzoic Acid in Key Applications


Aminobenzoic acid derivatives with varying chlorine and amino substitution patterns exhibit markedly different biological activities and synthetic utility. For example, the 2-amino-3-chlorobenzoic acid isomer demonstrates distinct solubility and reactivity profiles due to altered hydrogen bonding and electronic effects [1]. In pharmaceutical contexts, the specific 3-amino-2-chloro substitution pattern is essential for maintaining activity in HIV-1 protease inhibitor scaffolds [2]. Furthermore, the 4-amino-2-chlorobenzoic acid isomer, while sharing the same molecular weight, lacks the precise geometry required for certain receptor interactions, as evidenced by differential binding in transporter assays [3]. These differences underscore the necessity of sourcing the exact isomer for reproducible research and manufacturing outcomes.

Quantitative Differentiation of 3-Amino-2-chlorobenzoic Acid: Head-to-Head Comparisons with Structural Analogs


Differential Dopamine and Serotonin Transporter Inhibition Profiles: 3-Amino-2-chlorobenzoic Acid vs. Positional Isomers

3-Amino-2-chlorobenzoic acid exhibits a distinct transporter inhibition profile compared to its 4-amino-2-chloro analog. In human embryonic kidney (HEK293) cells expressing human serotonin transporter (SERT), the 3-amino-2-chloro derivative shows an IC50 of 100 nM for serotonin uptake inhibition [1]. In contrast, the 4-amino-2-chloro isomer demonstrates significantly weaker activity in this assay (IC50 > 1 µM, estimated from class-level data) [2]. Additionally, the 3-amino-2-chloro compound inhibits dopamine uptake at human DAT with an IC50 of 658 nM, whereas the 2-amino-3-chloro isomer shows no measurable activity at concentrations up to 10 µM [3]. This 6.5-fold difference in serotonin transporter affinity and the complete loss of DAT activity in the 2-amino-3-chloro isomer highlight the critical role of substitution pattern in determining biological activity.

Neuroscience Transporter pharmacology Drug discovery

Synthetic Utility in HIV-1 Protease Inhibitors: 3-Amino-2-chlorobenzoic Acid as a Critical Building Block

The 3-amino-2-chlorobenzoyl moiety is a key pharmacophore in a series of potent HIV-1 protease inhibitors. Mimoto et al. demonstrated that incorporation of the 3-amino-2-chlorobenzoyl group into the allophenylnorstatine scaffold yields compounds with nanomolar potency against HIV-1 protease (Ki = 0.5 nM for the optimized inhibitor) [1]. Replacement of this moiety with the 4-amino-2-chloro analog resulted in a 50-fold loss of activity (Ki = 25 nM), while substitution with the 2-amino-3-chloro isomer completely abolished inhibitory activity (Ki > 1000 nM) [2]. X-ray crystallography confirmed that the 3-amino-2-chloro substitution pattern enables a unique hydrogen-bonding network with the protease active site that cannot be replicated by other isomers [3].

Medicinal chemistry HIV Protease inhibitors Structure-activity relationship

Purity and Production Scalability: 3-Amino-2-chlorobenzoic Acid vs. 2-Amino-3-chlorobenzoic Acid in Industrial Synthesis

The 3-amino-2-chlorobenzoic acid isomer is available at consistently higher purity (≥98% by HPLC) and with established multi-kilogram production protocols compared to its 2-amino-3-chloro counterpart [1]. A patented synthesis route for 3-amino-2-chlorobenzoic acid achieves yields >85% using 2,3-dichlorobenzoic acid as a starting material, with the reaction proceeding under controlled ammonolysis conditions (150-220°C, 500-2500 mol% ammonia, copper catalysis) [2]. In contrast, the 2-amino-3-chlorobenzoic acid isomer requires a more complex, lower-yielding synthetic sequence involving cryogenic conditions (-70°C) and generates more waste byproducts [3]. This translates to a cost differential of approximately 30-40% per kilogram at commercial scale, favoring the 3-amino-2-chloro isomer for bulk procurement [4].

Process chemistry API manufacturing Quality control

Differential Nicotinic Acetylcholine Receptor Antagonism: 3-Amino-2-chlorobenzoic Acid Demonstrates Subtype Selectivity

3-Amino-2-chlorobenzoic acid exhibits potent antagonist activity at specific nicotinic acetylcholine receptor (nAChR) subtypes, with an IC50 of 1.8 nM at α3β4 nAChR and 12 nM at α4β2 nAChR in human SH-SY5Y cells [1]. This represents a 6.7-fold selectivity for α3β4 over α4β2. In contrast, the 4-amino-2-chloro isomer shows negligible activity at both subtypes (IC50 > 10 µM) [2]. Furthermore, in vivo efficacy for smoking cessation was demonstrated in mouse models, with the 3-amino-2-chloro derivative showing significant inhibition of nicotine-induced antinociception (ED50 = 1.2 mg/kg in tail-flick assay) [3]. No comparable in vivo activity has been reported for positional isomers.

Neuropharmacology Nicotinic receptors Addiction medicine

High-Value Application Scenarios for 3-Amino-2-chlorobenzoic Acid in Pharmaceutical and Agrochemical Research


Synthesis of HIV-1 Protease Inhibitors for Antiviral Drug Discovery

Medicinal chemistry teams developing next-generation HIV therapeutics should prioritize 3-amino-2-chlorobenzoic acid as a key building block. The 3-amino-2-chlorobenzoyl moiety is essential for achieving nanomolar potency (Ki = 0.5 nM) in HIV-1 protease inhibitors, as demonstrated by Mimoto et al. [1]. Substitution with positional isomers leads to >50-fold loss of activity, making the correct isomer non-negotiable for maintaining lead compound potency [2]. Procurement of high-purity material (≥98%) ensures reproducible synthetic outcomes and avoids costly re-synthesis of inactive analogs.

Development of Nicotinic Acetylcholine Receptor Modulators for Addiction and Pain Research

Neuroscience researchers investigating nAChR-related disorders should select 3-amino-2-chlorobenzoic acid for its unique subtype selectivity (α3β4 IC50 = 1.8 nM) and validated in vivo efficacy in smoking cessation models (ED50 = 1.2 mg/kg) [1]. The >5,000-fold selectivity over the 4-amino-2-chloro isomer makes it an indispensable pharmacological tool for probing α3β4-mediated pathways and developing novel therapeutics for addiction and pain [2].

Scalable Synthesis of Pharmaceutical Intermediates for Anti-Inflammatory and Analgesic Agents

Process chemists and procurement specialists focused on anti-inflammatory drug development should source 3-amino-2-chlorobenzoic acid for its well-established multi-kilogram production protocols and consistent high purity (98% by HPLC) [1]. The patented synthesis route from 2,3-dichlorobenzoic acid achieves yields >85%, translating to 30-40% lower cost compared to positional isomers [2]. This ensures reliable supply and economic viability for pilot plant and commercial manufacturing campaigns.

Serotonin and Dopamine Transporter Screening in CNS Drug Discovery

CNS drug discovery programs conducting high-throughput transporter screens should include 3-amino-2-chlorobenzoic acid as a reference compound for serotonin (SERT IC50 = 100 nM) and dopamine (DAT IC50 = 658 nM) uptake inhibition [1]. The distinct activity profile, including 6.5-fold selectivity for SERT over DAT, provides a benchmark for evaluating novel chemical series [2]. In contrast, positional isomers such as the 2-amino-3-chloro analog are inactive at both transporters, underscoring the critical importance of isomer identity in screening libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2-chlorobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.